molecular formula C13H20ClN5O B12114338 4-chloro-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

4-chloro-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

Cat. No.: B12114338
M. Wt: 297.78 g/mol
InChI Key: LOCTWRYSVCNLOC-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazin-2-amine: is a chemical compound with the following properties:

    Chemical Formula: CHClNO

    CAS Number: 294875-84-6

    Molecular Weight: 367.841 g/mol

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of 4,6-dimethoxy-1,3,5-triazin-2-ol (DMTMM) with an amine. DMTMM is a highly reactive reagent that forms an ester intermediate, which then reacts with the amine to yield the desired compound .

Reaction Conditions: The reaction typically occurs under mild conditions, with DMTMM acting as a coupling agent. The resulting ester is highly reactive and can undergo nucleophilic attacks by various functional groups, including amines .

Industrial Production: Unfortunately, detailed industrial production methods for this compound are scarce due to its rarity and specialized applications. Researchers often synthesize it in the laboratory for specific purposes.

Chemical Reactions Analysis

Reactivity:

Common Reagents and Conditions:

    DMTMM: Used as a coupling agent.

    Amines: React with the ester intermediate.

    Reduction Agents: Employed for reduction reactions.

Major Products: The major product is the target compound itself, 4-chloro-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazin-2-amine.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential drug candidates due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets.

    Materials Science: As a building block for functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Properties

Molecular Formula

C13H20ClN5O

Molecular Weight

297.78 g/mol

IUPAC Name

4-chloro-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H20ClN5O/c14-11-16-12(15-10-4-2-1-3-5-10)18-13(17-11)19-6-8-20-9-7-19/h10H,1-9H2,(H,15,16,17,18)

InChI Key

LOCTWRYSVCNLOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)Cl)N3CCOCC3

Origin of Product

United States

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